N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide
Overview
Description
Preparation Methods
The synthesis of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves several steps. The primary synthetic route includes the deuteration of Atorvastatin intermediates. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects as a deuterated drug intermediate.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves its role as a deuterated intermediate of deuterated Atorvastatin. It acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the body .
Comparison with Similar Compounds
N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide is unique due to its deuterated nature, which provides enhanced stability and metabolic properties compared to non-deuterated analogs. Similar compounds include:
Deuterated Atorvastatin: A direct analog with similar inhibitory effects on HMG-CoA reductase.
Non-deuterated Atorvastatin: The non-deuterated version of the compound with slightly different metabolic properties.
Other HMG-CoA Reductase Inhibitors: Such as Simvastatin and Lovastatin, which also inhibit the same enzyme but lack the deuterated modifications.
Properties
IUPAC Name |
(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-/i3D,5D,6D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUFHBOCNIUNPT-GWERVYABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C(=O)C(C)C)\C(=O)NC2=CC=CC=C2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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